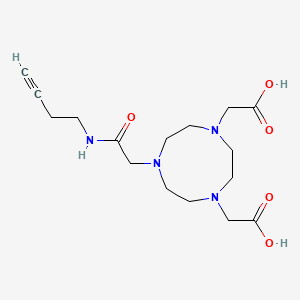

NO2A-Butyne

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H26N4O5 |

|---|---|

Molecular Weight |

354.40 g/mol |

IUPAC Name |

2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C16H26N4O5/c1-2-3-4-17-14(21)11-18-5-7-19(12-15(22)23)9-10-20(8-6-18)13-16(24)25/h1H,3-13H2,(H,17,21)(H,22,23)(H,24,25) |

InChI Key |

WFJYESGWBQSSLZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NO2A-Butyne: A Bifunctional Chelator for Advanced Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NO2A-Butyne is a bifunctional chelator that has emerged as a valuable tool in the field of radiopharmaceutical development. As a macrocyclic derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), it is specifically designed for the stable chelation of radiometals, most notably Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with ideal properties for Positron Emission Tomography (PET) imaging. The "butyne" functional group provides a terminal alkyne moiety, enabling covalent conjugation to targeting biomolecules, such as peptides and antibodies, through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This technical guide provides a comprehensive overview of this compound, including its properties, experimental protocols for its use in bioconjugation and radiolabeling, and relevant quantitative data.

Core Properties of this compound

This compound is characterized by its robust chemical structure, which combines a highly stable chelating core with a versatile conjugation handle.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₆N₄O₅ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| CAS Number | 2089035-56-1 | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Recommended at -20°C | [1] |

Experimental Protocols

The utility of this compound lies in its straightforward application in a two-step process: first, the conjugation to a targeting molecule, and second, the radiolabeling with a radionuclide.

Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound allows for its efficient conjugation to azide-modified peptides, such as derivatives of the tumor-targeting peptide c(RGDfK).

Materials:

-

Azide-functionalized peptide (e.g., Azido-c(RGDfK))

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Triethylamine (TEA) or another suitable base

-

Solvent (e.g., DMF/H₂O or DMSO/H₂O mixture)

-

Solid-phase extraction (SPE) cartridge for purification

Procedure:

-

Dissolve the azide-functionalized peptide and a molar excess (typically 1.5-2 equivalents) of this compound in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate to the reaction mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

-

Add a small amount of base (e.g., TEA) to maintain a slightly basic pH, which is optimal for the CuAAC reaction.

-

Allow the reaction to proceed at room temperature with stirring for 1-4 hours. The reaction progress can be monitored by analytical HPLC.

-

Upon completion, the reaction mixture is quenched, and the desired this compound-peptide conjugate is purified, typically using a C18 SPE cartridge or preparative HPLC.

-

The purified conjugate should be characterized by mass spectrometry to confirm its identity.

Caption: General workflow for the radiolabeling of a this compound-peptide conjugate with ⁶⁸Ga.

Quantitative Data

The performance of this compound as a bifunctional chelator is demonstrated by the high efficiency of the radiolabeling process and the favorable properties of the resulting radiolabeled conjugates. The following tables summarize typical quantitative data obtained for the radiolabeling of a this compound-c(RGDfK) conjugate with ⁶⁸Ga.

Table 1: ⁶⁸Ga-Radiolabeling Efficiency of this compound-c(RGDfK)

| Parameter | Value |

| Precursor Amount | 10-20 µg |

| Reaction Temperature | 95-100 °C |

| Reaction Time | 5-10 min |

| pH | 3.5 - 4.5 |

| Radiochemical Yield (RCY) | >95% |

| Radiochemical Purity (RCP) | >98% |

Table 2: In Vitro Properties of ⁶⁸Ga-NO2A-Butyne-c(RGDfK)

| Parameter | Value |

| Binding Affinity (IC₅₀) to αvβ₃ integrin | |

| This compound-c(RGDfK) (non-radioactive) | Low nanomolar range |

| Stability in Human Serum (4h, 37°C) | >95% intact |

| LogP (Octanol/Water Partition Coefficient) | -3.0 to -4.0 (hydrophilic) |

Table 3: In Vivo Performance of ⁶⁸Ga-NO2A-Butyne-c(RGDfK) in a Tumor Xenograft Model (e.g., U87MG)

| Parameter (1h post-injection) | % Injected Dose per Gram (%ID/g) |

| Tumor Uptake | 3 - 5 %ID/g |

| Blood Clearance | Rapid |

| Kidney Uptake (major excretion route) | High |

| Muscle Uptake | Low |

| Tumor-to-Muscle Ratio | >10 |

Signaling Pathway Context: Integrin Targeting

The c(RGDfK) peptide is a well-established ligand for αvβ₃ integrin, a cell surface receptor that is overexpressed on tumor neovasculature and various cancer cells. The binding of a ⁶⁸Ga-NO2A-Butyne-c(RGDfK) radiotracer to αvβ₃ integrin allows for the non-invasive visualization of tumor angiogenesis and metastasis through PET imaging.

Integrin-Mediated Cell Adhesion and Signaling

References

An In-Depth Technical Guide to NO2A-Butyne: A Bifunctional Chelator for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NO2A-Butyne, a bifunctional chelator of significant interest in the field of targeted therapeutics and molecular imaging. This document details the synthesis of this compound, its conjugation to targeting moieties via click chemistry, and its use in radiolabeling for applications such as Positron Emission Tomography (PET) imaging.

Chemical Structure and Properties

This compound, systematically named as a derivative of 1,4,7-triazacyclononane-1,4-diacetic acid, is a macrocyclic chelating agent functionalized with a butyne group. The core structure consists of a nine-membered ring with three nitrogen atoms (1,4,7-triazacyclononane or TACN), to which two acetate groups are attached to two of the nitrogen atoms, forming the "NO2A" chelating moiety. The remaining secondary amine on the TACN ring is functionalized with a butyne group, rendering the molecule bifunctional.

The NO2A portion of the molecule serves as a robust chelator for a variety of metal ions, particularly trivalent metals like Gallium-68 (

68Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2089035-56-1 | N/A |

| Chemical Formula | C | N/A |

| Molecular Weight | 354.4 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | >98.00% | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the 1,4,7-triazacyclononane (TACN) macrocycle, followed by the selective attachment of two protected acetate arms and the final alkylation with a butyne-containing electrophile.

2.1.1. Synthesis of 1,4,7-triazacyclononane (TACN)

A common method for the synthesis of TACN is the Richman-Atkins cyclization, which involves the reaction of a di-amine with a di-tosylate.

-

Materials: Diethylenetriamine, tosyl chloride, sodium hydroxide, ethylene glycol ditosylate, strong acid (e.g., HBr in acetic acid).

-

Procedure:

-

Protect the amine groups of diethylenetriamine by reacting it with tosyl chloride in the presence of a base.

-

Perform the cyclization reaction by reacting the tosylated diethylenetriamine with ethylene glycol ditosylate in a suitable solvent (e.g., DMF) with a base (e.g., cesium carbonate).

-

Remove the tosyl protecting groups using a strong acid, such as HBr in acetic acid, to yield the TACN macrocycle.

-

Purify the product by crystallization or column chromatography.

-

2.1.2. Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (NO2A-di-t-butyl ester)

This step involves the selective di-alkylation of the TACN macrocycle with a protected form of bromoacetic acid.

-

Materials: 1,4,7-triazacyclononane (TACN), tert-butyl bromoacetate, a suitable base (e.g., potassium carbonate), and an organic solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve TACN in acetonitrile and add potassium carbonate.

-

Slowly add a solution of tert-butyl bromoacetate in acetonitrile to the TACN solution at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the desired di-substituted product.

-

Work up the reaction mixture by filtering the solid and evaporating the solvent. Purify the crude product using column chromatography to isolate the di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate.

-

2.1.3. Synthesis of this compound-di-t-butyl ester

The final step in the synthesis of the protected this compound is the alkylation of the remaining secondary amine.

-

Materials: di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate, 4-bromobutyne (or a similar butynyl halide), a non-nucleophilic base (e.g., diisopropylethylamine - DIEA), and an organic solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve the NO2A-di-t-butyl ester in anhydrous acetonitrile.

-

Add DIEA to the solution.

-

Add 4-bromobutyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected this compound.

-

2.1.4. Deprotection of this compound-di-t-butyl ester

The final step is the removal of the tert-butyl protecting groups to yield the final product, this compound.

-

Materials: this compound-di-t-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected this compound in a mixture of DCM and TFA.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure to obtain the final this compound product.

-

Synthesis workflow for this compound.

Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can be conjugated to an azide-modified peptide through a CuAAC "click" reaction. This reaction is highly specific and efficient, proceeding under mild conditions.

-

Materials: this compound, azide-modified peptide, copper(II) sulfate (CuSO

), sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand, and a suitable solvent system (e.g., DMSO/water or t-butanol/water).4 -

Procedure:

-

Prepare stock solutions of all reagents.

-

In a reaction vial, dissolve the azide-modified peptide and this compound in the chosen solvent system.

-

Add the copper-stabilizing ligand (THPTA or TBTA).

-

Add the CuSO

solution.4 -

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the this compound-peptide conjugate can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Radiolabeling of this compound-Peptide Conjugate with Gallium-68

The NO2A moiety of the conjugate serves as an excellent chelator for Gallium-68 (

68-

Materials: this compound-peptide conjugate,

GaCl6836868 -

Procedure:

-

Elute

Ga from the generator using 0.1 M HCl.68 -

Add the this compound-peptide conjugate solution to the

Ga eluate.68 -

Adjust the pH of the reaction mixture to 4.0-5.5 using the buffer.

-

Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes) to facilitate complexation.

-

Determine the radiochemical purity of the resulting

Ga-NO2A-Butyne-peptide conjugate using radio-TLC or radio-HPLC.68 -

The radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge if necessary.

-

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile tool in drug development, particularly for the creation of targeted radiopharmaceuticals.

Targeted Molecular Imaging

By conjugating this compound to a targeting vector such as a peptide or antibody that specifically binds to a biomarker overexpressed on cancer cells, a targeted imaging agent can be developed. After radiolabeling with a positron-emitting radionuclide like

68Theranostics

The NO2A chelator can also form stable complexes with therapeutic radionuclides. This opens up the possibility of developing theranostic agents, where the same molecular construct can be used for both diagnosis (with a diagnostic radionuclide) and therapy (with a therapeutic radionuclide).

Workflow for tumor targeting using this compound.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of advanced targeted therapeutics and imaging agents. Its robust chelating properties, combined with the ability to be easily conjugated to biomolecules via click chemistry, provide a powerful platform for researchers and scientists in the field of drug development. The detailed protocols and workflow presented in this guide offer a solid foundation for the synthesis and application of this promising molecule in preclinical and potentially clinical research.

References

An In-Depth Technical Guide to the Synthesis of the NO2A-Butyne Chelator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for the NO2A-Butyne chelator (1,4,7-triazacyclononane-1,4-diacetic acid-7-butyne). The described methodology is based on established synthetic routes for related 1,4,7-triazacyclononane (TACN) derivatives and functionalization with alkyne moieties for application in "click" chemistry. This bifunctional chelator is of significant interest in the field of radiopharmaceutical development, enabling the stable chelation of various radiometals while providing a terminal alkyne for covalent conjugation to biomolecules.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be strategically divided into three main stages:

-

Synthesis of the Protected NO2A Core: This involves the dialkylation of 1,4,7-triazacyclononane (TACN) with a protected form of bromoacetic acid, typically tert-butyl bromoacetate, to yield di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate. This key intermediate possesses a single secondary amine available for further functionalization.

-

Functionalization with the Butyne Moiety: The protected NO2A core is subsequently alkylated with a suitable butyne-containing electrophile, such as 4-bromo-1-butyne, to introduce the terminal alkyne functionality.

-

Deprotection: The final step involves the removal of the tert-butyl protecting groups from the carboxylic acid functionalities to yield the final this compound chelator.

II. Experimental Protocols

A. Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (Protected NO2A Core)

This procedure is adapted from the method described by Gai et al. (2015) for the synthesis of a similar dialkylated TACN derivative.[1][2]

Reaction:

Materials and Reagents:

-

1,4,7-Triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Acetonitrile (CH3CN)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Dichloromethane (CH2Cl2)

-

Hexane

Procedure:

-

A solution of 1,4,7-triazacyclononane (1.0 eq) in acetonitrile is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

A solution of tert-butyl bromoacetate (2.0 eq) in acetonitrile is added dropwise to the cooled TACN solution over several hours.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in deionized water, and the pH is adjusted to 3 with 1 M HCl.

-

The aqueous solution is washed with diethyl ether to remove any unreacted tert-butyl bromoacetate and trisubstituted byproducts.

-

The pH of the aqueous layer is then carefully adjusted to 8 with 1 M NaOH.

-

The product is extracted from the aqueous layer with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting residue is triturated with hexane to afford the pure di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate as a white powder.

| Parameter | Value | Reference |

| Yield | ~49% | [1][2] |

| Purity | High, as a white powder | [1] |

B. Synthesis of 4-Bromo-1-butyne

This procedure is based on the established conversion of 3-butyn-1-ol to 4-bromo-1-butyne using phosphorus tribromide.

Reaction:

Materials and Reagents:

-

3-Butyn-1-ol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of 3-butyn-1-ol (1.0 eq) in anhydrous diethyl ether is prepared in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon) and cooled to 0°C.

-

A solution of phosphorus tribromide (approx. 0.4 eq) in anhydrous diethyl ether is added dropwise to the stirred butynol solution over several hours, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is carefully poured onto crushed ice.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether layers are washed sequentially with saturated NaHCO3 solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the ether is removed by distillation at atmospheric pressure.

-

The crude product is then purified by distillation to yield 4-bromo-1-butyne as a colorless liquid.

| Parameter | Value | Reference |

| Yield | ~27% | |

| Boiling Point | 109-112 °C |

C. Synthesis of Protected this compound

This step involves the N-alkylation of the protected NO2A core with 4-bromo-1-butyne, adapting the methodology from Gai et al. (2015).

Reaction:

Materials and Reagents:

-

di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate

-

4-Bromo-1-butyne

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

To a solution of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate (1.0 eq) in acetonitrile, N,N-diisopropylethylamine (DIEA) (3.0 eq) is added.

-

A solution of 4-bromo-1-butyne (1.2 eq) in acetonitrile is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the protected this compound.

| Parameter | Value | Reference |

| Yield | ~50-65% (estimated based on similar reactions) | |

| Purification | Silica gel column chromatography |

D. Deprotection to Yield this compound

The final step is the acidic hydrolysis of the tert-butyl esters to the corresponding carboxylic acids. This is a standard procedure in organic synthesis.

Reaction:

Materials and Reagents:

-

Protected this compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

The protected this compound is dissolved in dichloromethane.

-

Trifluoroacetic acid (typically in a 1:1 ratio with DCM) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours, and the progress is monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.

-

The solvents are removed in vacuo.

-

The residue is co-evaporated with a suitable solvent (e.g., toluene or diethyl ether) to remove residual TFA.

-

The final product, this compound, is typically obtained as a salt (e.g., trifluoroacetate salt) and can be further purified by methods such as recrystallization or preparative HPLC if necessary.

| Parameter | Value | Reference |

| Yield | Typically high to quantitative | |

| Purity | Dependent on the purity of the protected precursor |

III. Conclusion

The synthesis of the this compound chelator is a multi-step process that can be achieved through a logical and well-precedented synthetic route. The key steps involve the selective dialkylation of the TACN macrocycle, followed by the introduction of the butyne functionality and a final deprotection. Careful control of reaction conditions and purification at intermediate stages are crucial for obtaining the final product in high purity. This versatile bifunctional chelator holds significant promise for the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of NO2A-Butyne in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the quest for highly efficient, specific, and biocompatible ligation strategies is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the covalent linking of biomolecules. This guide focuses on the mechanism of action of NO2A-Butyne, a bifunctional chelator designed for seamless integration into bioconjugation workflows. The "NO2A" moiety, a derivative of the versatile 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator, provides a robust platform for coordinating radiometals such as copper-64, making it invaluable for applications in molecular imaging and targeted radiotherapy. The appended "butyne" group, an internal alkyne, serves as a reactive handle for click chemistry, enabling the precise and stable conjugation to azide-modified biomolecules.

This technical guide will provide a comprehensive overview of the core mechanism of this compound in bioconjugation, present quantitative data on the efficiency and stability of resulting conjugates, detail experimental protocols, and offer visual representations of the key processes involved.

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism through which this compound participates in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring from the reaction between the alkyne group of this compound and an azide group on a target biomolecule.

The key steps of the mechanism are as follows:

-

In Situ Generation of Copper(I): The reaction is catalyzed by the Cu(I) oxidation state. Typically, a Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used as a precursor, and a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to generate the active Cu(I) species in situ.

-

Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) ion coordinates with the terminal alkyne of the butyne group on the this compound molecule, forming a copper-acetylide intermediate.

-

Coordination of the Azide: The azide-modified biomolecule then coordinates to the copper center of the copper-acetylide intermediate.

-

Cycloaddition and Ring Formation: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper(III)-metallacycle intermediate.

-

Protonolysis and Catalyst Regeneration: This intermediate is unstable and rapidly rearranges to form the stable 1,4-disubstituted triazole ring, releasing the Cu(I) catalyst, which can then participate in another catalytic cycle.

The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions, making it an ideal covalent bond for bioconjugates.

Quantitative Data on this compound Bioconjugation

The efficiency of bioconjugation and the stability of the resulting conjugates are critical parameters in the development of radiopharmaceuticals and other targeted biomolecules. The following tables summarize key quantitative data from studies involving NOTA-alkyne conjugates, which serve as a proxy for the performance of this compound.

Table 1: Radiolabeling Efficiency and Molar Activity of ⁶⁴Cu-NOTA-Peptide Conjugates

| Peptide/Molecule | Radiolabeling Conditions | Radiochemical Yield (%) | Molar Activity (GBq/μmol) | Reference |

| NOTA-RGD | 10 min, 100°C | >98 | 18.5-37 | N/A |

| NOTA-c(RGDyK) | 20 min, RT | >95 | Not Reported | [1] |

| NOTA-BBN(7-14)NH₂ | 1 h, 70°C | ≥90 | Not Reported | N/A |

| PSMA-targeting peptide | 15 min, RT | 98 | Not Reported | N/A |

Table 2: In Vitro and In Vivo Stability of ⁶⁴Cu-NOTA-Peptide Conjugates

| Peptide/Molecule | Stability Assay | Time Point | Stability (%) | Reference |

| ⁶⁴Cu-NOTA-RGD | Human Serum | 24 h | >95 | N/A |

| ⁶⁴Cu-NOTA-c(RGDyK) | PBS | 4 h | >99 | [1] |

| ⁶⁴Cu-NOTA-BBN(7-14)NH₂ | Mouse Serum | 1 h | >98 | N/A |

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Peptide with this compound via CuAAC

This protocol provides a general method for the conjugation of an azide-containing peptide to this compound.

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) sulfate (CuSO₄) solution (10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving this compound if necessary)

-

PD-10 desalting column or equivalent for purification

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

-

Add this compound to the peptide solution. A 5-10 fold molar excess of this compound over the peptide is recommended. If this compound is not water-soluble, it can be dissolved in a minimal amount of DMSO before adding to the reaction mixture.

-

-

Prepare the Catalyst Solution:

-

In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio. For example, mix 10 µL of 10 mM CuSO₄ with 50 µL of 50 mM THPTA. This pre-complexation helps to stabilize the Cu(I) ion and protect the biomolecule from oxidative damage.

-

-

Initiate the Reaction:

-

Add the CuSO₄/THPTA complex to the peptide/NO2A-Butyne mixture.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. The final reaction volume should be adjusted with PBS.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the reaction rate.

-

-

Purification:

-

Purify the resulting NO2A-peptide conjugate using a PD-10 desalting column or size-exclusion chromatography to remove excess reagents.

-

-

Characterization:

-

Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation.

-

Protocol 2: Radiolabeling of NO2A-Peptide Conjugate with Copper-64

This protocol describes the chelation of ⁶⁴Cu by the NO2A-peptide conjugate.

Materials:

-

Purified NO2A-peptide conjugate

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Sodium acetate buffer (1 M, pH 5.5)

-

Metal-free water

-

PD-10 desalting column

-

Radio-TLC system for quality control

Procedure:

-

Prepare the Labeling Reaction:

-

In a metal-free microcentrifuge tube, add the purified NO2A-peptide conjugate (typically 10-50 µg).

-

Add sodium acetate buffer to adjust the pH of the reaction mixture to between 5.0 and 6.0.

-

Add the ⁶⁴CuCl₂ solution (typically 37-185 MBq) to the tube.

-

-

Incubation:

-

Incubate the reaction mixture at 37-42°C for 15-30 minutes. Gentle shaking may be applied.

-

-

Quenching (Optional):

-

To chelate any remaining free ⁶⁴Cu, a small amount of a DTPA solution (50 mM) can be added, and the mixture incubated for an additional 5 minutes.

-

-

Purification:

-

Purify the ⁶⁴Cu-NO2A-peptide conjugate using a PD-10 desalting column pre-equilibrated with PBS.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using a radio-TLC system. The mobile phase will depend on the specific peptide conjugate.

-

Mandatory Visualizations

Caption: Mechanism of this compound bioconjugation via CuAAC.

Caption: Experimental workflow for bioconjugation and radiolabeling.

References

An In-Depth Technical Guide to Alkyne-Bearing Bifunctional Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radiopharmaceuticals, the precise and stable conjugation of a radionuclide to a targeting biomolecule is paramount. Alkyne-bearing bifunctional chelators (BFCs) have emerged as a powerful and versatile tool in this field, enabling the site-specific and efficient labeling of peptides, antibodies, and other vectors for diagnostic imaging and therapeutic applications. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with alkyne-bearing BFCs.

A bifunctional chelator is a molecule with two key functional domains: a chelating moiety that securely binds a metallic radionuclide and a reactive functional group for covalent attachment to a biomolecule.[1] The incorporation of a terminal alkyne group as the reactive handle allows for highly efficient and bioorthogonal "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions offer significant advantages, including high yields, mild reaction conditions, and specificity in complex biological environments.[3][4] SPAAC, in particular, has gained prominence for in vivo applications as it obviates the need for a potentially toxic copper catalyst.

This technical guide will delve into the various types of alkyne-functionalized chelators, their quantitative radiolabeling characteristics, and detailed experimental protocols for their synthesis, bioconjugation, and use in radiopharmaceutical development.

Core Concepts and Workflow

The general workflow for utilizing alkyne-bearing bifunctional chelators involves a multi-step process that begins with the synthesis of the chelator and culminates in the formation of a radiolabeled bioconjugate.

Common Alkyne-Bearing Bifunctional Chelators and Their Properties

A variety of chelator backbones have been functionalized with alkyne moieties to accommodate a range of medically relevant radionuclides. The choice of chelator is dictated by the coordination chemistry of the radiometal, including its ionic radius and preferred coordination number, to ensure the formation of a stable and kinetically inert complex. The following table summarizes key quantitative data for some of the most common alkyne-bearing BFCs.

| Chelator Core | Alkyne Functionalization | Radionuclide | Radiolabeling Conditions | Radiolabeling Yield (%) | Specific Activity | Reference(s) |

| DOTA | Propargyl-DOTA-tris(tBu) ester | 64Cu | Room Temperature, 5-20 min | >95% | High | |

| 68Ga | 95°C, 10-15 min | >95% | High | |||

| 177Lu | 95°C, 20 min | >98% | High | |||

| NOTA | Alkyne-NOTA | 68Ga | Room Temperature, 10 min | >95% | 51.1 MBq/nmol | |

| Alkyne-NODAGA | 64Cu | Room Temperature, <30 min | >95% | High | ||

| Desferrioxamine (DFO) | Alkyne-DFO | 89Zr | Room Temperature, 30-60 min | >90% | High | |

| HBED-CC | Alkyne-HBED-CC | 68Ga | Room Temperature, 5 min | >98% | High |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the development of radiopharmaceuticals using alkyne-bearing bifunctional chelators.

Synthesis of Alkyne-Functionalized Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide containing an azide-functionalized amino acid for subsequent conjugation with an alkyne-bearing chelator. The widely used Fmoc/tBu strategy is employed.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-azidolysine or other azide-containing amino acid

-

Rink Amide resin or other suitable solid support

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence. Incorporate the Fmoc-L-azidolysine at the desired position.

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.

Bioconjugation of Alkyne-Bearing Chelators to Azide-Modified Biomolecules

This section provides protocols for both CuAAC and SPAAC.

Materials:

-

Azide-modified biomolecule (e.g., peptide from the previous protocol)

-

Alkyne-bearing bifunctional chelator (e.g., propargyl-DOTA-tris(tBu) ester)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

-

Solvent: DMSO for dissolving the chelator

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Dissolve the alkyne-bearing chelator in a minimal amount of DMSO and then dilute with the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Reaction Setup:

-

In a reaction vial, combine the azide-modified biomolecule, alkyne-bearing chelator (typically in 1.5-5 fold molar excess), and THPTA.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting BFC-biomolecule conjugate using size-exclusion chromatography or RP-HPLC to remove excess chelator and other reagents.

-

Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry and analytical RP-HPLC.

Materials:

-

Azide-modified biomolecule

-

Alkyne-bearing bifunctional chelator functionalized with a strained alkyne (e.g., DBCO, DIBO)

-

Buffer: PBS, pH 7.4, or other suitable buffer

Procedure:

-

Prepare Solutions:

-

Dissolve the azide-modified biomolecule in the reaction buffer.

-

Dissolve the strained alkyne-bearing chelator in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vial, combine the azide-modified biomolecule and the strained alkyne-bearing chelator (typically in 1.5-3 fold molar excess).

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the BFC-biomolecule conjugate using size-exclusion chromatography or RP-HPLC.

-

Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and analytical RP-HPLC.

References

NO2A-Butyne for Metal Ion Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind NO2A-Butyne as a bifunctional chelator for metal ions, a critical component in the development of modern radiopharmaceuticals. While specific quantitative data for this compound is not extensively published, this document extrapolates from the well-established chemistry of its parent compound, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), to present a robust theoretical and practical framework for its application.

Core Theory of Metal Ion Chelation by the NO2A Scaffold

Chelation is a chemical process where a polydentate ligand, or chelating agent, binds to a central metal ion to form a stable, ring-like structure known as a chelate. The NO2A (1,4,7-triazacyclononane-1,4-diacetic acid) core is a highly efficient chelator derived from the well-studied NOTA macrocycle.

Coordination Chemistry: The NO2A scaffold provides a pre-organized cavity with multiple donor atoms—three nitrogen atoms from the triazacyclononane ring and four oxygen atoms from the two carboxylate arms. This arrangement allows it to form multiple stable five-membered chelate rings with a metal ion. Trivalent metal ions such as Gallium-68 (Ga³⁺), Lutetium-177 (Lu³⁺), and others are particularly well-suited for chelation by NOTA-based ligands. The metal ion sits within the macrocyclic cavity, coordinated by the nitrogen and oxygen atoms, resulting in a thermodynamically stable and kinetically inert complex.[1][2] This high stability is crucial for in vivo applications to prevent the release of the radioactive metal ion, which could lead to off-target toxicity.[3][4]

The Role of the Butyne Group: this compound is classified as a bifunctional chelator.[5] This means it has two distinct functional parts:

-

The NO2A Head: Responsible for securely chelating the metal ion.

-

The Butyne Tail: A terminal alkyne group that serves as a reactive handle for covalent attachment to a biomolecule (e.g., peptide, antibody, or small molecule).

The butyne group does not directly participate in the chelation of the metal ion. Its primary role is to enable conjugation via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the stable, site-specific attachment of the chelator-metal complex to a targeting vector, a key step in creating targeted radiopharmaceuticals.

Quantitative Data: Stability of NOTA-Based Chelates

The efficacy of a chelator is quantified by its stability constant (log K), which measures the strength of the metal-ligand bond. While specific log K values for this compound are not available in the reviewed literature, the data for the parent NOTA chelator with relevant radiometals provides a strong indication of its expected performance. Higher log K values signify a more stable complex.

| Metal Ion | Chelator | Log K Value | Conditions |

| Ga³⁺ | NOTA | 30.98 | Aqueous Solution |

| Lu³⁺ | NOTA | ~22-24 (est.) | Aqueous Solution |

| In³⁺ | NOTA | 26.2 | Aqueous Solution |

| Y³⁺ | NOTA | 21.7 | Aqueous Solution |

| Cu²⁺ | NOTA | 21.64 | Aqueous Solution |

Table 1: Representative Stability Constants for NOTA with Various Metal Ions. Data is compiled from and cross-referenced with general values in radiopharmaceutical literature. Note that values can vary with experimental conditions.

Experimental Protocols

The following sections outline plausible, detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation and radiolabeling. These protocols are constructed based on established chemical principles for analogous bifunctional NOTA chelators.

Synthesis of this compound

The synthesis of this compound involves the functionalization of a protected NO2A (di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate) precursor with a butyne-containing linker, followed by deprotection.

Materials:

-

Di-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate (Protected NO2A)

-

4-Bromobut-1-yne

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard glassware, magnetic stirrer, rotary evaporator, and HPLC system

Protocol:

-

Alkylation of Protected NO2A:

-

Dissolve protected NO2A (1 equivalent) and K₂CO₃ (3 equivalents) in anhydrous ACN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-bromobut-1-yne (1.2 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60°C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude protected this compound.

-

-

Purification of Protected Intermediate:

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure, protected this compound.

-

-

Deprotection of Carboxylic Acids:

-

Dissolve the purified, protected this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 4-6 hours. The TFA will cleave the tert-butyl protecting groups.

-

Monitor the deprotection by LC-MS.

-

Once complete, remove the solvent and excess TFA by rotary evaporation.

-

Co-evaporate with toluene several times to ensure complete removal of residual TFA.

-

-

Final Purification and Characterization:

-

Triturate the resulting residue with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The final product should be stored under desiccated and inert conditions.

-

Bioconjugation and Radiolabeling Protocol

This protocol describes the conjugation of this compound to an azide-functionalized peptide via CuAAC, followed by radiolabeling with Gallium-68.

Materials:

-

This compound

-

Azide-functionalized peptide (e.g., Azido-PEG-Peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Gallium-68 (⁶⁸GaCl₃) eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

PD-10 desalting column

-

Radio-TLC or radio-HPLC system

Protocol:

-

Bioconjugation via Click Chemistry (CuAAC):

-

Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a catalyst premix by incubating CuSO₄ (e.g., 20 mM) with THPTA (e.g., 100 mM) in a 1:5 molar ratio for 5 minutes.

-

In a microcentrifuge tube, dissolve the azide-functionalized peptide (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add this compound (1.5 equivalents).

-

Add the CuSO₄/THPTA catalyst premix (e.g., 10 mole %).

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 50 equivalents).

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the resulting NO2A-peptide conjugate using a PD-10 desalting column or by preparative HPLC to remove excess reagents and catalyst.

-

Lyophilize the pure conjugate and store at -20°C.

-

-

Radiolabeling with Gallium-68:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile, pyrogen-free reaction vial, add 5-10 µg of the NO2A-peptide conjugate dissolved in sodium acetate buffer (0.1 M, pH 4.5).

-

Add the ⁶⁸GaCl₃ eluate (e.g., 100-200 MBq) to the vial.

-

The total reaction volume should be kept low (e.g., < 100 µL) to maintain high reactant concentrations.

-

Incubate the reaction mixture at room temperature for 10 minutes. NOTE: Unlike DOTA, NOTA-based chelators often achieve quantitative labeling at room temperature.

-

Determine the radiochemical purity (RCP) by radio-TLC or radio-HPLC. The RCP should be >95%.

-

If necessary, the final radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.

-

Application in Targeted Radiopharmaceuticals

The final ⁶⁸Ga-NO2A-Peptide is a targeted radiopharmaceutical. When administered in vivo, the peptide moiety acts as a targeting vector, binding to specific receptors that are overexpressed on the surface of cancer cells. The attached ⁶⁸Ga, a positron emitter, can then be detected using Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization of tumors. This same principle can be applied to therapeutic radionuclides like Lutetium-177 for targeted radiotherapy.

References

- 1. mdpi.com [mdpi.com]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

The Nexus of Precision and Function: A Technical Guide to Click Chemistry with Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular science, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, defines a class of reactions that are modular, high-yielding, stereospecific, and operate under simple, mild conditions, often in benign solvents like water.[1][2] These characteristics make click chemistry an exceptionally powerful tool for bioconjugation, materials science, and drug discovery.[2]

Parallel to this synthetic revolution, the role of chelators—molecules that bind tightly to metal ions—has expanded dramatically, particularly in medicine. Bifunctional chelating agents (BFCAs) are essential for the development of radiopharmaceuticals for PET and SPECT imaging, targeted radionuclide therapies, and as contrast agents for MRI.[3] The challenge, however, has always been the precise and stable attachment of these chelators to targeting biomolecules (e.g., peptides, antibodies) without compromising the function of either component.

This guide delves into the fundamental principles of applying click chemistry to the conjugation of chelators. It explores the core reactions, strategic workflows, and provides quantitative data and detailed protocols to empower researchers in the development of next-generation diagnostics and therapeutics.

Core Click Chemistry Reactions for Chelator Conjugation

Three primary click reactions have proven most effective for the conjugation of chelators. Each possesses a unique profile of advantages and challenges.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, CuAAC, involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] This reaction is highly reliable and efficient, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. However, its application with chelators presents a significant challenge: the copper catalyst is not only potentially toxic to biological systems but can also be sequestered by the very chelator intended for another metal, thereby inhibiting the reaction. Strategies to mitigate this include the use of copper-coordinating ligands that accelerate the reaction while protecting the catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issues of copper toxicity, the SPAAC reaction was developed. This bioorthogonal reaction uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a metal catalyst. This makes SPAAC ideal for conjugations in complex biological environments, including live cells. The main drawbacks are that the kinetics can be slower than CuAAC and the bulky, hydrophobic nature of the cyclooctyne reagents may alter the pharmacokinetic properties of the resulting bioconjugate.

-

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: Recognized as the fastest known bioorthogonal click reaction, IEDDA occurs between an electron-poor diene, typically a tetrazine (Tz), and an electron-rich, strained dienophile like a trans-cyclooctene (TCO). Its remarkable speed (with rate constants up to 10⁶ M⁻¹s⁻¹) and selectivity make it exceptionally suited for applications requiring rapid conjugation at very low concentrations, such as in vivo pretargeting strategies for radioimmunotherapy and imaging.

Caption: Core click chemistry reactions used for chelator conjugation.

Strategic Workflows for Chelator Incorporation

The sequence of clicking and metallation can be strategically varied depending on the chelator, metal, and biomolecule.

-

Click-then-Chelate: This is the most common and often most practical approach. A chelator functionalized with a click handle (e.g., azide or alkyne) is first covalently attached to a biomolecule. After purification of the conjugate, the metal ion is introduced into the chelator. This strategy avoids exposing the biomolecule to potentially harsh radiolabeling conditions and is widely used with SPAAC.

-

Chelate-then-Click: In this strategy, the chelator is first complexed with the radionuclide, and the resulting stable, radiolabeled complex is then "clicked" onto the targeting biomolecule. This approach requires that the metal-chelator complex remains intact and does not interfere with the subsequent click reaction.

-

Click-to-Chelate: This elegant one-pot strategy is primarily used with CuAAC for creating complexes with technetium-99m (⁹⁹ᵐTc) and rhenium (Re). Here, the click reaction between an azide-functionalized biomolecule and a specially designed alkyne-prochelator simultaneously forms the covalent bond and assembles a tridentate chelating system where the newly formed triazole ring is an integral part of the metal coordination sphere. This method is exceptionally efficient, combining synthesis, conjugation, and chelator installation into a single step.

Caption: Comparison of strategic workflows for radiolabeling.

Quantitative Data Summary

The choice of click reaction is often dictated by the required kinetics for a specific application. IEDDA reactions are orders of magnitude faster than SPAAC or CuAAC, making them suitable for in vivo ligations.

Table 1: Comparison of Second-Order Rate Constants for Click Reactions

| Reaction Type | Reactants | Rate Constant (k) in M⁻¹s⁻¹ | Key Characteristics |

|---|---|---|---|

| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴ | High yield, reliable; requires Cu(I) catalyst. |

| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | 10⁻³ to 1 | Bioorthogonal (copper-free); moderate kinetics. |

| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | Extremely fast; bioorthogonal; ideal for in vivo use. |

Radiochemical yield (RCY) is a critical parameter in developing radiopharmaceuticals. Click chemistry methods consistently provide high RCYs under mild conditions.

Table 2: Representative Radiochemical Yields (RCY) using Click Chemistry

| Strategy | Chelator | Radionuclide | Biomolecule | RCY (%) | Reference |

|---|---|---|---|---|---|

| Click-to-Chelate | Triazole-based (formed in situ) | ⁹⁹ᵐTc | Folic Acid Derivative | >95% | |

| Click-to-Chelate | Triazole-based (formed in situ) | ⁹⁹ᵐTc | 5-nitro-imidazole | >95% | |

| Chelate-then-Click | DOTA-N₃ | ¹⁷⁷Lu | PSMA-alkyne | ~77% | |

| IEDDA | DOTA-Tz | ²²⁵Ac | TCO-Antibody | >80% | |

| CuAAC | Phosphonate-based | ⁶⁴Cu | Y3-TATE peptide | >95% |

| Click-then-Chelate | DOTA-PFP | ²²⁵Ac / ¹⁷⁷Lu | HuM195 Antibody | >99% | |

Detailed Experimental Protocols

The following protocols are generalized representations derived from published methods and should be adapted and optimized for specific reagents and applications.

Protocol 1: General CuAAC Conjugation of a Chelator to a Peptide

This protocol describes a typical CuAAC reaction to conjugate an alkyne-functionalized chelator (e.g., DOTA-alkyne) to an azide-containing peptide.

-

Reagent Preparation:

-

Dissolve the azide-peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-5 mM.

-

Dissolve the alkyne-chelator in DMSO or water to a concentration of 10-20 mM.

-

Prepare a fresh Catalyst Solution :

-

Prepare a 50 mM stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA or BTTAA) in water.

-

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Just before use, mix the CuSO₄ and ligand solutions to achieve a 1:5 molar ratio of Cu:ligand.

-

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Procedure:

-

In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-chelator solution (a 1.2 to 2-fold molar excess of the chelator is common).

-

Add the premixed catalyst solution to the reaction mixture. The final copper concentration is typically between 50 µM and 250 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.

-

Gently mix the solution and allow it to react at room temperature for 1-4 hours. Reaction progress can be monitored by HPLC or LC-MS.

-

-

Purification:

-

Upon completion, the copper catalyst can be removed. This is a critical step. Add a solution of a strong chelating agent like EDTA or use a metal-scavenging resin.

-

Purify the final peptide-chelator conjugate using reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product.

-

Protocol 2: SPAAC Conjugation of a DBCO-Chelator to an Azide-Modified Protein

This protocol outlines the straightforward, copper-free conjugation of a DBCO-functionalized chelator to a protein (e.g., an antibody) containing a site-specifically incorporated azide group.

-

Reagent Preparation:

-

Prepare the azide-modified protein in a suitable, amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Dissolve the DBCO-chelator (e.g., DBCO-DOTA) in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

-

Reaction Procedure:

-

Add the DBCO-chelator stock solution to the protein solution. A 5 to 20-fold molar excess of the DBCO reagent over the protein is typically used to ensure efficient conjugation.

-

The final concentration of the organic solvent (e.g., DMSO) should be kept low (<10% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction can be performed with gentle agitation.

-

-

Purification:

-

Remove the excess, unreacted DBCO-chelator and purify the final protein-chelator conjugate.

-

For proteins, size-exclusion chromatography (e.g., a PD-10 desalting column) is a common and effective method.

-

Concentrate the purified conjugate using an appropriate centrifugal filter device. The final product can be characterized by mass spectrometry to confirm the degree of conjugation.

-

Protocol 3: One-Pot "Click-to-Chelate" Synthesis of a ⁹⁹ᵐTc-Tricarbonyl Labeled Molecule

This protocol describes the efficient labeling of an azide-functionalized molecule of interest using the "Click-to-Chelate" strategy.

-

Preparation of [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ Precursor:

-

Prepare the ⁹⁹ᵐTc-tricarbonyl precursor from [⁹⁹ᵐTcO₄]⁻ using a commercially available kit (e.g., IsoLink™).

-

This typically involves heating the pertechnetate solution in the presence of a CO source and a reducing agent at ~100°C for 20-30 minutes.

-

After cooling, neutralize the precursor solution to approximately pH 7.

-

-

One-Pot Labeling Procedure:

-

In a single vial, combine the azide-functionalized molecule of interest (e.g., 10⁻⁵ M final concentration) and the alkyne-prochelator (e.g., Nα-propargyl-glycine, 1.1 equivalents) in an aqueous buffer (e.g., phosphate buffer, pH 7).

-

Add a copper(II) source (e.g., copper(II) acetate) and a reducing agent (sodium ascorbate) to generate the Cu(I) catalyst in situ.

-

Allow the CuAAC reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 20-30 minutes to form the triazole-chelator conjugate.

-

Directly add the neutralized [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ precursor solution to the same vial.

-

Heat the reaction mixture at 75-100°C for 20-30 minutes to facilitate radiolabeling.

-

-

Analysis and Purification:

-

Determine the radiochemical yield (RCY) and purity using radio-HPLC.

-

For many applications, if RCY is >95%, the product can be used after simple purification with a C18 cartridge (e.g., Sep-Pak®) to remove unreacted precursor and impurities.

-

Visualization of Key Concepts

Caption: Overcoming the central challenge of CuAAC with chelators.

Caption: The "Click-to-Chelate" workflow forms the chelator in situ.

Conclusion

Click chemistry provides a powerful and versatile toolbox for the precise conjugation of chelators to molecules of interest. The choice between CuAAC, SPAAC, and IEDDA depends on the specific requirements for biocompatibility, reaction kinetics, and the nature of the chelator itself. The "Click-then-Chelate" strategy offers broad applicability, while the "Click-to-Chelate" approach provides unparalleled efficiency for specific radiometals like ⁹⁹ᵐTc. By understanding these fundamental principles, researchers can design and execute robust conjugation strategies, accelerating the development of novel, highly specific agents for molecular imaging and targeted therapy.

References

The Advent of NOTA Derivatives: A Technical Guide to Unlocking Novel Applications in Medicine

For Immediate Release

A comprehensive technical guide released today details the burgeoning applications of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) derivatives, positioning them as pivotal tools for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core principles of NOTA chelation, its expanding role in radiopharmaceuticals for targeted cancer diagnosis and therapy, and detailed methodologies for key experiments.

The exceptional ability of NOTA and its derivatives to form highly stable complexes with a wide range of radiometals is revolutionizing the development of next-generation diagnostic and therapeutic agents.[1][2][3][4][5] These compounds are instrumental in creating radiopharmaceuticals that can precisely target and visualize a variety of cancers, including those expressing gastrin-releasing peptide receptors (GRPR), somatostatin receptor subtype 2 (SSTR2), and melanocortin-1 receptors (MC1R).

Core Principles and Advantages of NOTA Derivatives

NOTA is a macrocyclic bifunctional chelator renowned for its pre-organized structure, which features a nine-membered triaza ring with three pendant acetate arms. This configuration provides a high-affinity binding pocket for various metal ions, forming exceptionally stable and kinetically inert complexes. This inherent stability is crucial for in vivo applications, as it prevents the premature release of the radiometal, thereby minimizing off-target radiation exposure and enhancing the quality of diagnostic images.

The versatility of NOTA derivatives allows for their conjugation with a diverse range of targeting biomolecules, such as peptides, antibodies, and small molecules, to create highly specific radiopharmaceuticals. Furthermore, the development of functionalized NOTA derivatives, including those with maleimide groups, offers innovative strategies for site-specific radiolabeling and the creation of multivalent targeting structures to improve in vivo binding affinity.

Quantitative Data Summary

The following tables summarize key quantitative data for various NOTA-based radiopharmaceuticals, highlighting their performance in preclinical studies.

Table 1: Comparative Data for Ga-68 and Cu-64 Chelation with NOTA

| Parameter | Ga-68-NOTA | Cu-64-NOTA |

| Thermodynamic Stability (log K) | ~30.98 | ~21.6 - 23.33 |

| Typical Labeling pH | 3.5 - 5.5 | 5.5 - 7.2 |

| Typical Labeling Temperature | Room Temperature to 95°C | Room Temperature to 95°C |

| Typical Labeling Time | 5 - 15 minutes | 10 - 30 minutes |

| Typical Radiochemical Yield | >95% | >95% |

Table 2: In Vitro Stability of NOTA-Conjugates

| Radiopharmaceutical | In Vitro Stability | Key Findings |

| ⁶⁴Cu-NOTA-trastuzumab | High stability in serum | --- |

| ⁶⁴Cu-ENOTA | 3.5% decomposition at 66 hr in rat serum | Promising in vitro stability |

| ⁶⁴Cu-PNOTA | 4.5% decomposition at 66 hr in rat serum | Promising in vitro stability |

| [¹⁸F]AlF- and [⁶⁸Ga]Ga-NOTA-octreotide analog | Stable in human serum | Favorable IC₅₀ values |

| [⁶⁴Cu]NOTA-C3-TP | Stable in vivo (plasma) | 1% release of ⁶⁴Cu at 48 hr |

Table 3: Tumor Uptake of NOTA-Based Radiopharmaceuticals

| Radiopharmaceutical | Target | Tumor Uptake (%ID/g) | Key Biodistribution Findings | Reference |

| [⁶⁴Cu]Cu-NOTA-GRPR conjugate | GRPR | 4.99 ± 1.40 at 1 h p.i. | Renal-urinary excretion, limited non-target accumulation | |

| [⁶⁴Cu]Cu-NODAGA-GRPR conjugate | GRPR | 4.07 ± 0.51 at 1 h p.i. | Renal-urinary excretion, limited non-target accumulation | |

| [¹¹¹In]In-NOTA-GRPR conjugate | GRPR | 4.3 ± 0.7 at 1 h p.i. | Good tumor accumulation | |

| [¹¹¹In]In-NODAGA-GRPR conjugate | GRPR | 8.3 ± 0.9 at 1 h p.i. | Superior tumor uptake with rapid renal-urinary excretion | |

| [⁶⁸Ga]Ga-NOTA-8-Aoc-BBN(7-14)NH₂ | GRPR | 1.24 ± 0.26 at 1 h p.i. | --- | |

| [Al¹⁸F]F-NOTA-8-Aoc-BBN(7-14)NH₂ | GRPR | High-quality, high-contrast images | Clear tumor accumulation | |

| [⁶⁴Cu]NOTA-pentixather | CXCR4 | 13.1 ± 1.5 at 1.5 h p.i. | CXCR4-specific tumor accumulation | |

| Al¹⁸F-NOTA-PEG₂Nle-CycMSHhex | MC1R | 17.44 ± 0.76 at 1 h p.i. | High tumor to normal organ uptake ratios | |

| [⁶⁸Ga]NO2AP(BP) | Bone (Hydroxyapatite) | SUV of 6.19 ± 1.27 at 60 min p.i. | Superior bone uptake compared to other bone-targeting agents |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NOTA-based radiopharmaceuticals.

Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

-

Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.

-

Buffering: Add the ⁶⁸Ga eluate to a reaction vial containing a suitable buffer (e.g., sodium acetate) to adjust the pH to the optimal range for NOTA chelation (typically 3.5-5.5).

-

Labeling Reaction: Add the NOTA-conjugated peptide to the buffered ⁶⁸Ga solution.

-

Incubation: Incubate the reaction mixture at a specific temperature (ranging from room temperature to 95°C) for a designated time (typically 5-15 minutes).

-

Purification: Purify the radiolabeled peptide using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated ⁶⁸Ga and other impurities.

-

Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Serum Stability Assay

-

Incubation: Add the purified radiolabeled NOTA-conjugate to fresh human or animal serum.

-

Time Points: Incubate the mixture at 37°C with gentle shaking and collect aliquots at various time points (e.g., 1, 4, 24, and 48 hours).

-

Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of the intact radiopharmaceutical versus released or degraded radiometal.

Cellular Uptake and Internalization Assay

-

Cell Culture: Culture a cancer cell line known to express the target receptor of the conjugated peptide.

-

Incubation: Add the radiolabeled NOTA-conjugate to the cultured cells and incubate at 37°C for various time points.

-

Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

-

Quantification: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter to determine the percentage of cellular uptake. For internalization studies, an acid wash step can be included to differentiate between membrane-bound and internalized radioactivity.

In Vivo Biodistribution Study

-

Animal Model: Utilize an appropriate animal model, such as mice bearing tumors that express the target receptor.

-

Injection: Administer a defined amount of the radiolabeled NOTA-conjugate to each animal, typically via intravenous injection.

-

Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of animals.

-

Organ Harvesting and Measurement: Dissect and weigh major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).

-

Quantification: Measure the radioactivity in each organ and tissue using a gamma counter.

-

Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts and processes in the development and application of NOTA derivatives.

Future Directions

The field of NOTA derivatives is poised for significant growth, with ongoing research focused on several key areas. The development of novel bifunctional NOTA chelators will enable more efficient and site-specific conjugation to a wider array of targeting molecules. Additionally, the exploration of NOTA derivatives for theranostic applications, combining diagnostic imaging with targeted radionuclide therapy, holds immense promise for personalized cancer treatment. As researchers continue to innovate, NOTA derivatives are set to become indispensable tools in the advancement of nuclear medicine and molecular imaging.

References

- 1. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NOTA Derivatives - CD Bioparticles [cd-bioparticles.net]

Preliminary Investigation of NO2A-Butyne Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NO2A-Butyne is recognized as a bifunctional chelator, primarily utilized for the conjugation of peptides and radionuclides in the development of radiopharmaceuticals for applications such as tumor pre-targeting.[1] While its utility as a chelating agent is established, a comprehensive understanding of its intrinsic cytotoxicity is essential for its broader application in drug development and to ensure the safety of resulting conjugates. This technical guide outlines a preliminary, multi-faceted experimental approach to thoroughly investigate the cytotoxic potential of this compound. In the absence of published cytotoxicity data for this specific compound, this document serves as a roadmap for researchers, providing detailed experimental protocols and a framework for data analysis and visualization. The proposed investigation encompasses the evaluation of cell viability and proliferation, membrane integrity, induction of apoptosis, and effects on cell cycle progression.

Introduction to this compound

This compound, a macrocyclic NOTA derivative, is a bifunctional chelator designed for stable linkage of radiometals to carrier moieties in radiopharmaceuticals.[1][2] Its chemical structure incorporates a butyne group, facilitating conjugation to biomolecules.[3][4] The primary application of such chelators is in the targeted delivery of radionuclides for diagnostic imaging or therapeutic purposes. However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its potential cytotoxic effects. Understanding the intrinsic toxicity of the chelator itself is crucial for interpreting the overall toxicity of the final radiopharmaceutical conjugate and for identifying any potential off-target effects.

This guide details a series of standard in vitro assays to build a preliminary cytotoxicity profile of this compound.

Experimental Approach for Cytotoxicity Profiling

A comprehensive preliminary investigation into the cytotoxicity of this compound should involve a battery of assays to assess different aspects of cellular health. The following experimental workflow is recommended:

Detailed Experimental Protocols

Cell Viability and Proliferation: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat cells with a range of concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT Reagent to each well.

-

Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include control wells with medium only (for background), untreated cells (for spontaneous LDH release), and cells treated with a lysis buffer (for maximum LDH release).

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the manufacturer (typically up to 30 minutes).

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Preparation: Harvest and wash cells, then resuspend in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a specific phase or the appearance of a sub-G1 peak can indicate cytotoxicity.

Protocol:

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

-

PI Staining: Add propidium iodide staining solution.

-